N-[2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoethyl]-2-methoxybenzamide
Description
N-[2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoethyl]-2-methoxybenzamide is a complex organic compound that features a 1,3,4-oxadiazole ring, an aniline moiety, and a benzamide structure
Properties
IUPAC Name |
N-[2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-18-23-24-20(28-18)13-7-6-8-14(11-13)22-17(25)12-21-19(26)15-9-4-5-10-16(15)27-2/h4-11H,3,12H2,1-2H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLVVBKOZXCTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoethyl]-2-methoxybenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an amidoxime with an isatoic anhydride in a NaOH–DMSO medium at ambient temperature.
Coupling with aniline derivative: The 1,3,4-oxadiazole intermediate is then coupled with an aniline derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoethyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The 1,3,4-oxadiazole ring is known for its use in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of N-[2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The 1,3,4-oxadiazole ring can act as a pharmacophore, binding to various receptors and enzymes, thereby modulating their activity . This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoethyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
